molecular formula C11H11NO2 B13477573 2-ethyl-1H-indole-3-carboxylic acid

2-ethyl-1H-indole-3-carboxylic acid

Cat. No.: B13477573
M. Wt: 189.21 g/mol
InChI Key: JMNQLWUSTWJLGT-UHFFFAOYSA-N
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Description

2-ethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features an ethyl group at the 2-position and a carboxylic acid group at the 3-position of the indole ring, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This method consistently yields the corresponding indole derivative in a 40-50% yield. Another method involves N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride followed by trichloroacetylation and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

Comparison with Similar Compounds

2-ethyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-ethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-2-8-10(11(13)14)7-5-3-4-6-9(7)12-8/h3-6,12H,2H2,1H3,(H,13,14)

InChI Key

JMNQLWUSTWJLGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

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